molecular formula C22H15N3O3 B214801 N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide

Cat. No. B214801
M. Wt: 369.4 g/mol
InChI Key: SEGDOSJBHXUFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.

Mechanism of Action

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide exerts its pharmacological effects by inhibiting N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide activity. N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide is a serine/threonine kinase that plays a critical role in the regulation of various cellular processes, including glycogen metabolism, gene expression, and cell survival. By inhibiting N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide activity, N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide can modulate various cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease. In addition, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide in lab experiments include its potent and selective inhibition of N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide, its ability to modulate various cellular processes, and its potential therapeutic applications in various diseases. However, the limitations of using N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide in lab experiments include its potential toxicity and off-target effects, as well as the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the research and development of N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide. These include further studies to determine its optimal dosage and administration route, as well as its safety and efficacy in clinical trials. In addition, there is a need for further studies to elucidate its mechanism of action and identify potential biomarkers for patient selection and treatment monitoring. Finally, there is a need for further studies to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and metabolic diseases.

Synthesis Methods

The synthesis of N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide involves several steps, including the preparation of 2-chloro-5-nitrobenzoic acid, which is then reacted with 2-aminobenzophenone in the presence of potassium carbonate to form 2-(2-aminophenyl)benzofuran. This intermediate is then reacted with 2-methyl-3-(2-nitrophenyl)oxazole in the presence of palladium acetate and triethylamine to form the final product.

Scientific Research Applications

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit glycogen synthase kinase-3 (N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide), a key enzyme involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide has been implicated in the pathogenesis of several diseases, including cancer, Alzheimer's disease, and diabetes, making it an attractive target for drug development.

properties

Product Name

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide

Molecular Formula

C22H15N3O3

Molecular Weight

369.4 g/mol

IUPAC Name

N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H15N3O3/c1-13-15(22-25-20-18(28-22)10-5-11-23-20)7-4-8-16(13)24-21(26)19-12-14-6-2-3-9-17(14)27-19/h2-12H,1H3,(H,24,26)

InChI Key

SEGDOSJBHXUFMP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=C(O4)C=CC=N5

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=C(O4)C=CC=N5

Origin of Product

United States

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